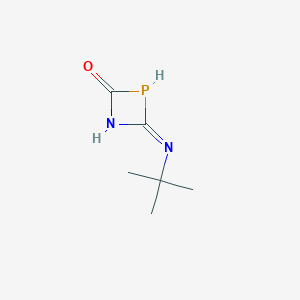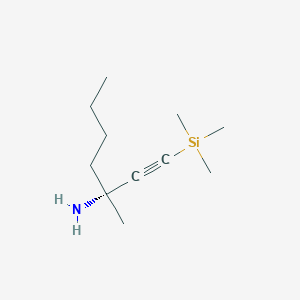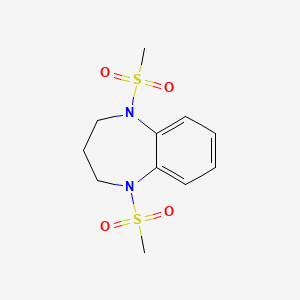
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is a complex organic compound with a molecular formula of C8H8ClNO3S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. The presence of the acetylamino and chloro groups, along with the methyl ester functionality, makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester typically involves multiple steps. One common method starts with the thiophene ring, which undergoes chlorination to introduce the chloro group at the 5-position. The acetylamino group is then introduced through an acetylation reaction, and finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chloro group.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetylamino group can form hydrogen bonds with active site residues, while the chloro group may participate in hydrophobic interactions. The thiophene ring can also engage in π-π stacking interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the acetylamino and chloro groups, making it less versatile in certain applications.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and properties.
2-Thiophenecarboxylic acid, 4-(acetylamino)-, methyl ester: Similar but without the chloro group, which may reduce its potential for certain chemical reactions.
Uniqueness
2-Thiophenecarboxylic acid, 4-(acetylamino)-5-chloro-, methyl ester is unique due to the combination of functional groups it possesses
Propriétés
Numéro CAS |
89499-29-6 |
|---|---|
Formule moléculaire |
C8H8ClNO3S |
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
methyl 4-acetamido-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-5-3-6(8(12)13-2)14-7(5)9/h3H,1-2H3,(H,10,11) |
Clé InChI |
LRLRYDXQSHRZLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(SC(=C1)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)

![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)




![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)


![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)

